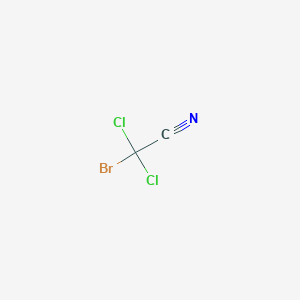

Bromodichloroacetonitrile

描述

Bromodichloroacetonitrile is a nitrogen-containing disinfection byproduct formed during the chlorination or chloramination of drinking water. It has the molecular formula C₂BrCl₂N and a molecular weight of 188.838 g/mol . This compound is of significant interest due to its potential health effects and its role in water treatment processes.

准备方法

Synthetic Routes and Reaction Conditions: Bromodichloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of organic matter in water. This process is part of the broader water treatment protocols aimed at disinfecting drinking water. The formation of this compound is a byproduct of these disinfection processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: This compound can also be reduced under specific conditions, although detailed pathways and products are less commonly studied.

Substitution: this compound can participate in substitution reactions, where one or more of its halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reagents: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce a range of substituted acetonitriles .

科学研究应用

Bromodichloroacetonitrile (BDCAN) is a chemical compound that has garnered attention in various scientific research applications, particularly in the fields of environmental science, analytical chemistry, and toxicology. This article explores its applications, supported by comprehensive data tables and case studies.

Disinfection By-Product Studies

BDCAN is recognized as a disinfection by-product formed during the chlorination of water containing organic matter. Its presence in treated water has raised concerns due to its potential health effects. Research indicates that BDCAN can contribute to cellular toxicity and oxidative stress in aquatic organisms.

Case Study: Toxicity Assessment

A study conducted on the toxicity of DBPs, including BDCAN, revealed significant cellular damage in Chinese hamster ovary (CHO) cells when exposed to chlorinated effluents. The study highlighted that BDCAN, along with other DBPs, induced oxidative stress leading to DNA damage and cell death .

Environmental Impact Assessments

The environmental implications of BDCAN are significant, especially concerning its accumulation in aquatic ecosystems. Research has shown that BDCAN can adversely affect aquatic life by disrupting reproductive and developmental processes.

Data Table: Environmental Toxicity of DBPs

| Disinfection By-Product | Toxicity Level (µg/L) | Effect on Aquatic Life |

|---|---|---|

| This compound | 5.1 ± 3.1 | Cell toxicity observed |

| Chloroform | 332 ± 122 | Growth inhibition |

| Dibromochloromethane | 0.6 ± 0.5 | Morphological changes |

| Bromoform | 1.9 ± 1.0 | Hatching rate reduction |

Analytical Chemistry

BDCAN serves as a target compound in analytical chemistry for developing methods to detect and quantify DBPs in water samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the concentration of BDCAN in various water sources.

Case Study: Method Development

In a recent study, researchers developed a sensitive analytical method for detecting BDCAN in drinking water supplies using solid-phase microextraction (SPME) coupled with GC-MS. This method demonstrated high sensitivity and selectivity, enabling accurate monitoring of BDCAN levels in compliance with environmental regulations .

Health Risk Assessments

Given its classification as a potential carcinogen, BDCAN is included in health risk assessments related to water quality standards. Studies have linked exposure to DBPs like BDCAN with adverse health outcomes, including increased cancer risk.

Data Table: Health Risk Factors

| Health Outcome | Exposure Level (µg/L) | Associated Risk |

|---|---|---|

| Cancer | >10 | Elevated risk |

| Reproductive issues | >5 | Developmental toxicity |

| Respiratory problems | >1 | Chronic effects |

作用机制

The mechanism of action of bromodichloroacetonitrile involves its interaction with biological molecules. It can form adducts with proteins and DNA, leading to potential mutagenic and carcinogenic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophilic sites in biological macromolecules is a key aspect of its mechanism .

相似化合物的比较

Dichloroacetonitrile: Another disinfection byproduct with similar formation pathways but lacking the bromine atom.

Bromoacetonitrile: Contains bromine but only one chlorine atom, leading to different reactivity and toxicity profiles.

Trichloroacetonitrile: Contains three chlorine atoms and no bromine, resulting in distinct chemical and biological properties.

Uniqueness: Bromodichloroacetonitrile is unique due to its specific combination of bromine and chlorine atoms, which influences its reactivity and the types of byproducts it forms during water disinfection. Its distinct chemical structure also affects its biological interactions and potential health effects .

生物活性

Bromodichloroacetonitrile (BDCAN) is a nitrogen-containing disinfection byproduct (DBP) formed during the chlorination of water containing organic matter and nitrogenous compounds. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of BDCAN, including its mechanisms of toxicity, mutagenicity, and implications for public health.

BDCAN is one of several haloacetonitriles (HANs) that can form during water treatment processes. It is characterized by its chemical structure, which includes bromine and chlorine atoms attached to an acetonitrile backbone. The formation of BDCAN and other DBPs is influenced by the presence of organic precursors in source water, particularly those containing nitrogen.

Mechanisms of Toxicity

Research indicates that BDCAN exhibits cytotoxic and genotoxic properties, primarily through the induction of oxidative stress and the activation of cellular signaling pathways. A study highlighted that exposure to BDCAN leads to increased levels of reactive oxygen species (ROS) in human keratinocytes, which activates the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway . The activation of NRF2 results in the upregulation of various antioxidant genes, which serve to mitigate oxidative damage.

Table 1: Key Findings on BDCAN's Biological Activity

Mutagenicity and Carcinogenic Potential

Studies have demonstrated that BDCAN possesses mutagenic properties. For instance, an Ames test conducted on BDCAN revealed a dose-dependent increase in revertant colonies, indicating its potential to cause genetic mutations . Furthermore, evaluations from the National Toxicology Program (NTP) have classified certain haloacetic acids, including compounds related to BDCAN, as reasonably anticipated human carcinogens based on sufficient evidence from animal studies .

Case Studies

Case Study 1: Human Keratinocyte Response

In a controlled laboratory setting, human keratinocyte cells (HaCaT) were exposed to various concentrations of BDCAN. The results showed that higher concentrations resulted in significant ROS accumulation within one hour, leading to cellular stress responses. The expression of ARE-dependent genes was evaluated using RT-qPCR, confirming that BDCAN exposure enhances antioxidant gene expression in a concentration-dependent manner .

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the presence and impact of BDCAN in treated drinking water across various locations. The findings indicated that while concentrations were generally low (e.g., 1.2 μg L−1), the cumulative effects of multiple DBPs could pose significant health risks over time . The study emphasized the importance of monitoring DBP levels in drinking water sources.

属性

IUPAC Name |

2-bromo-2,2-dichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrCl2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJVVCPVQOCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021508 | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60523-73-1 | |

| Record name | Bromodichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromodichloroacetonitrile compare to other haloacetonitriles in terms of its toxicity to mammalian cells?

A1: [] this compound (BDCAN) exhibits moderate cytotoxicity compared to other haloacetonitriles. The descending rank order for cytotoxicity within this class of compounds, as determined in a study using mammalian cells, is: Tribromoacetonitrile ≈ Dibromoacetonitrile > Bromoacetonitrile ≈ Iodoacetonitrile > Bromochloroacetonitrile ≈ Chlorodibromoacetonitrile > This compound > Dichloroacetonitrile ≈ Chloroacetonitrile ≈ Trichloroacetonitrile. This suggests that the presence and combination of halogen atoms within the haloacetonitrile structure influence its cytotoxic potential. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)

Q2: Can the toxicity of this compound and other related haloacetonitriles be predicted using computational models?

A2: [] Yes, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for predicting both the cytotoxicity and genotoxicity of haloacetonitriles, including this compound. These models utilize the compounds' physicochemical parameters and toxicity metrics, offering a valuable tool for assessing the potential hazards of novel haloacetonitriles before conducting in-depth biological evaluations. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。